molecular formula C19H25Cl2N3O B583395 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride CAS No. 1347744-96-0

2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride

Cat. No.: B583395
CAS No.: 1347744-96-0
M. Wt: 382.3 g/mol
InChI Key: KIGNSSHMCNBHQX-UHFFFAOYSA-N
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Description

A 412997 dihydrochloride is a highly selective agonist for the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has a molecular weight of 382.33 g/mol and is known for its ability to cross the blood-brain barrier effectively .

Scientific Research Applications

A 412997 dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.

    Biology: Investigated for its role in modulating cognitive functions and behavior in animal models.

    Medicine: Explored for potential therapeutic applications in treating psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).

    Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors .

Biochemical Analysis

Biochemical Properties

A 412997 dihydrochloride plays a crucial role in biochemical reactions by selectively binding to dopamine D4 receptors. These receptors are part of the G protein-coupled receptor family and are primarily found in the brain. The compound exhibits high affinity for both rat and human dopamine D4 receptors, with dissociation constants (Ki) of 12.1 nM and 7.9 nM, respectively . By activating these receptors, A 412997 dihydrochloride can modulate neurotransmitter release and influence various neural processes. It does not show significant affinity for other dopamine receptor subtypes, ensuring its selectivity .

Cellular Effects

A 412997 dihydrochloride exerts several effects on different cell types and cellular processes. In neuronal cells, it enhances cognitive performance by improving short-term memory and cognitive functions . The compound influences cell signaling pathways by activating dopamine D4 receptors, which in turn modulate cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity. This activation can lead to changes in gene expression and alterations in cellular metabolism . Additionally, A 412997 dihydrochloride has been shown to increase locomotor activity and reduce non-rapid eye movement (NREM) sleep duration in animal models .

Molecular Mechanism

The molecular mechanism of A 412997 dihydrochloride involves its selective binding to dopamine D4 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels . This reduction in cAMP levels affects downstream signaling pathways, including the activation of PKA and the regulation of gene expression. The compound’s selectivity for dopamine D4 receptors ensures that it does not interact significantly with other dopamine receptor subtypes, minimizing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of A 412997 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and can be stored for up to 12 months . In in vitro studies, A 412997 dihydrochloride has shown consistent effects on cognitive performance and receptor activation over extended periods . In in vivo studies, the compound’s effects on locomotor activity and sleep patterns have been observed to persist over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of A 412997 dihydrochloride vary with different dosages in animal models. At lower doses, the compound enhances cognitive performance and increases locomotor activity . At higher doses, it can lead to adverse effects such as increased anxiety and altered sleep patterns . The compound’s therapeutic window is narrow, and careful dosage optimization is necessary to achieve the desired effects without causing toxicity .

Metabolic Pathways

A 412997 dihydrochloride is involved in several metabolic pathways. Upon administration, the compound is rapidly absorbed and distributed in the body . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and conjugation of the compound . The metabolites are then excreted through the kidneys .

Transport and Distribution

A 412997 dihydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . The compound’s ability to cross the blood-brain barrier is crucial for its effectiveness in modulating cognitive functions and treating psychiatric disorders .

Subcellular Localization

The subcellular localization of A 412997 dihydrochloride is primarily within the neuronal cell membranes, where dopamine D4 receptors are located . The compound’s activity is dependent on its ability to bind to these receptors and initiate downstream signaling pathways. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments within the cells . The precise localization of A 412997 dihydrochloride ensures its selective action on dopamine D4 receptors, minimizing off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A 412997 dihydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include the formation of the piperidine ring and the subsequent attachment of the pyridine and phenyl groups. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of A 412997 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: A 412997 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Comparison with Similar Compounds

Uniqueness of A 412997 Dihydrochloride: A 412997 dihydrochloride is unique due to its superior selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier effectively. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGNSSHMCNBHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347744-96-0
Record name 1347744-96-0
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